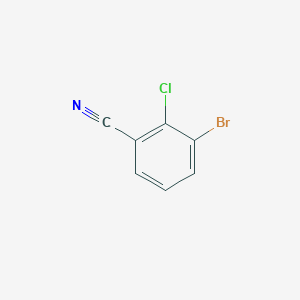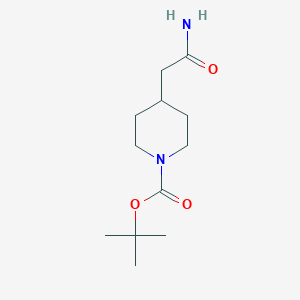
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a four-component catalyst-free reaction in water has been developed to synthesize a library of novel pyrazole derivatives, which includes the reaction of hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile . Another approach involves a one-pot, three-component reaction of an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate to yield pyrazolo[3,4-b]pyridine derivatives . Additionally, a green synthesis method using a coupling reaction between diazonium chloride and aminopyrazole has been described .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, HRMS, and UV-vis spectroscopy, as well as X-ray crystallography . Computational methods like Hartree-Fock (HF) and density functional theory (DFT) are also employed to predict the molecular geometry and vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated, and the reaction mechanism was proposed . The coupling reaction between aminopyrazole and aryl diazonium chlorides leads to the formation of triazenes, which are characterized by the presence of the CN functional group .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can significantly affect the compound's reactivity and interaction with biological targets. The antimicrobial activities of these compounds have been evaluated, indicating their potential as therapeutic agents . The crystal structure analysis provides insights into the supramolecular aggregation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's stability and solubility .
Wissenschaftliche Forschungsanwendungen
Trifluoromethylpyrazoles in Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds similar to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, have been extensively studied for their potential as anti-inflammatory and antibacterial agents. The research indicates that the presence of a trifluoromethyl group, especially at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This has led to the exploration of novel anti-inflammatory and antibacterial agents with enhanced action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives have shown promising results in anticancer research. The synthesis of various pyrazoline derivatives has been pursued to evaluate their biological effects, particularly against cancer. The review of pyrazoline derivatives' patent literature highlights their significant impact on anticancer activity, suggesting a bright future for research in this area (Ray et al., 2022).
Pyrazoles as Medicinal Scaffolds
Methyl substituted pyrazoles, a category that includes 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. A detailed analysis of the synthetic approaches and medical significance of these compounds up to March 2021 has provided valuable insights for medicinal chemists aiming to generate new leads possessing the pyrazole nucleus with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Pyrazoline and Radical Scavenging
Chromones and their derivatives, related to the pyrazole structure, have been investigated for their antioxidant properties, which are crucial for neutralizing active oxygen and cutting off free radicals processes. These processes can delay or inhibit cell impairment, leading to various diseases. The antioxidant potential of these compounds is linked to their structural features, including the double bond and carbonyl group of the chromone nucleus (Yadav et al., 2014).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
It’s structurally similar compound, 1-methyl-3-trifluoromethyl-1h-thieno[2,3-c]pyrazole-5-carboxylic acid, is known to target caspase-1 . Caspase-1 is a key enzyme in the inflammatory response and apoptosis (programmed cell death).
Mode of Action
Based on its structural similarity to other pyrazole compounds, it may interact with its target by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential target, it could be involved in the regulation of inflammatory responses and apoptosis .
Result of Action
If it acts similarly to its structurally related compounds, it could potentially modulate inflammatory responses and induce apoptosis .
Eigenschaften
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRPXQBZZYMFCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

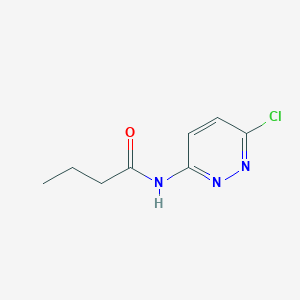

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)
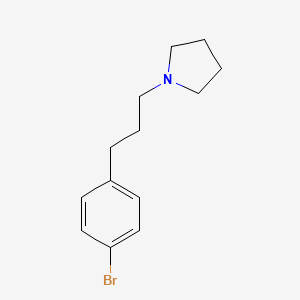
![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)
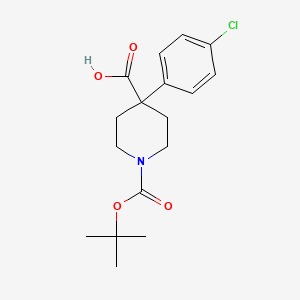
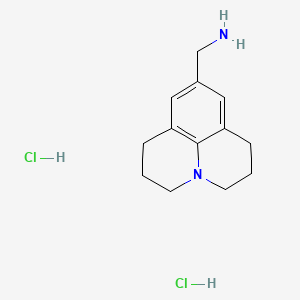
![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)

